

Spectroscopic Profile of 2-Methoxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxybenzonitrile

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Methoxybenzonitrile** (CAS No: 6609-56-9), a valuable building block in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure

2-Methoxybenzonitrile, also known as o-cyanoanisole, has a molecular formula of C_8H_7NO and a molecular weight of 133.15 g/mol ^[1]. The structure consists of a benzene ring substituted with a methoxy group ($-OCH_3$) and a nitrile group ($-C\equiv N$) at adjacent positions.

Figure 1: Structure of **2-Methoxybenzonitrile** with atom numbering for spectroscopic assignment.

Spectroscopic Data Summary

The following sections summarize the NMR, IR, and MS data for **2-Methoxybenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Note on Available NMR Data: Publicly available, peer-reviewed ^1H and ^{13}C NMR data for **2-Methoxybenzonitrile** with definitive assignments are scarce. Some published data appears inconsistent with established principles of NMR spectroscopy.[2] For instance, reported values for the methoxy group's proton (δ 2.53) and carbon (δ 20.2) signals deviate significantly from expected ranges (\sim 3.9 ppm and \sim 56 ppm, respectively).[2] The data presented below is based on typical chemical shifts for similar structures and should be confirmed with dedicated analysis.

Table 1: ^1H NMR Spectroscopic Data (Predicted) Solvent: CDCl_3 , Reference: TMS (δ 0.00)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
\sim 7.60	dd	\sim 7.7, 1.7	1H	Ar-H (H6)
\sim 7.55	ddd	\sim 8.4, 7.5, 1.7	1H	Ar-H (H4)
\sim 7.05	t	\sim 7.5	1H	Ar-H (H5)
\sim 6.98	d	\sim 8.4	1H	Ar-H (H3)
\sim 3.90	s	-	3H	-OCH ₃ (H10)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted) Solvent: CDCl_3 , Reference: CDCl_3 (δ 77.16)

Chemical Shift (δ , ppm)	Assignment
~162	C1 (-O)
~134	C4
~133	C6
~121	C5
~117	C \equiv N (C7)
~112	C3
~102	C2 (-CN)
~56	-OCH ₃ (C10)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum for **2-Methoxybenzonitrile** is expected to show characteristic peaks for the nitrile, ether, and aromatic functionalities.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium-Weak	Aliphatic C-H Stretch (-OCH ₃)
2230 - 2220	Strong, Sharp	C \equiv N Stretch (Nitrile)
1600 - 1450	Strong-Medium	Aromatic C=C Ring Stretch
1280 - 1240	Strong	Aryl C-O Stretch (Asymmetric)
1050 - 1020	Strong	Aryl C-O Stretch (Symmetric)
780 - 740	Strong	C-H Out-of-Plane Bend (ortho-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. Electron Ionization (EI) is a common method for this type of compound.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
133	High	$[M]^+$ (Molecular Ion)
118	Moderate	$[M - CH_3]^+$
104	High	$[M - CHO]^+$
90	Moderate	$[M - CH_3 - CO]^+$ or $[C_7H_6]^+$
76	Moderate	$[C_6H_4]^+$

Experimental Protocols

The following sections describe standardized procedures for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Methoxybenzonitrile** in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.
- 1H NMR Acquisition:
 - Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer.
 - Set the spectral width to cover a range of 0 to 10 ppm.
 - Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

- Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) before Fourier transformation.
- ¹³C NMR Acquisition:
 - Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.
 - A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C.

IR Spectroscopy

- Sample Preparation: As **2-Methoxybenzonitrile** is a liquid or low-melting solid, the neat liquid film method is preferred.[3] Place one drop of the neat compound onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
- Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer.
 - Place the assembled salt plates into the sample holder of an FTIR spectrometer.
 - Record the sample spectrum over a range of 4000 to 400 cm⁻¹, co-adding at least 16 scans for a high-quality spectrum.
 - The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

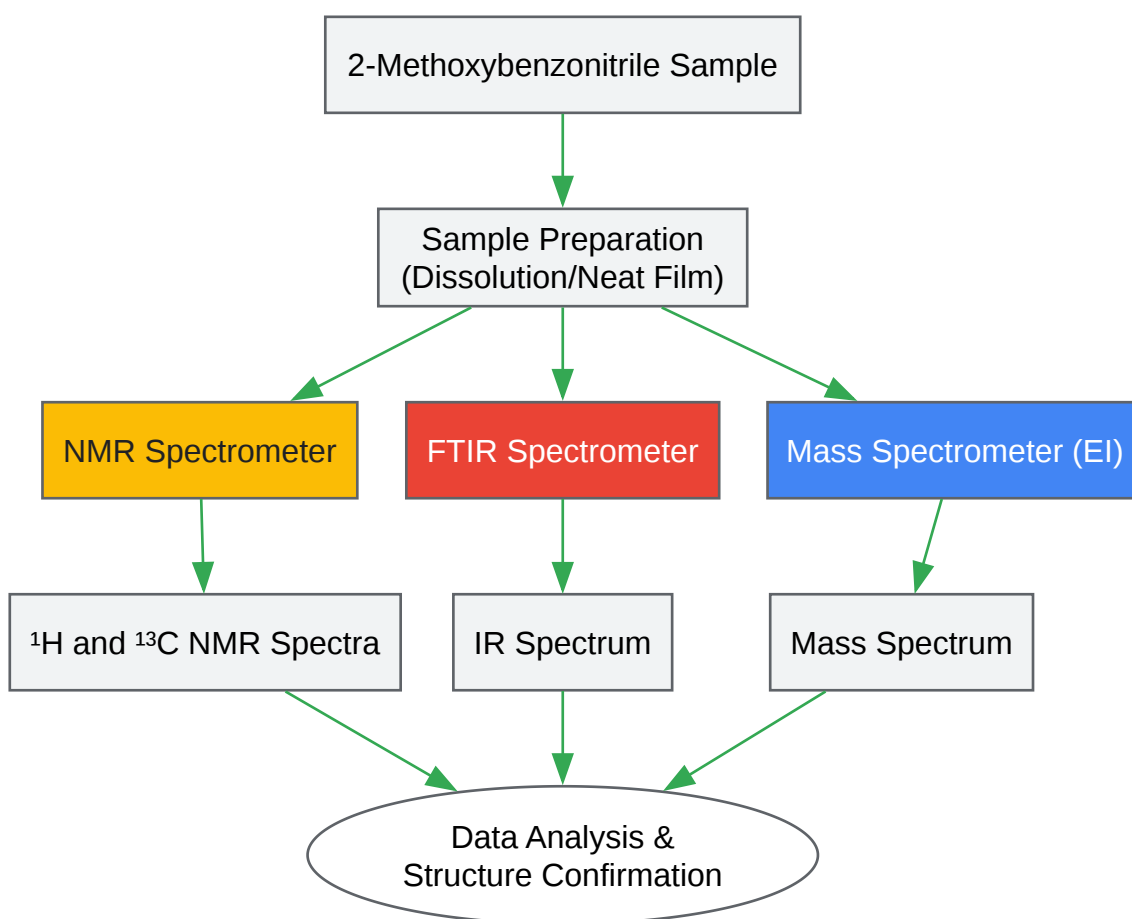
Mass Spectrometry

- Ionization Method: Utilize Electron Ionization (EI) for its ability to produce characteristic and reproducible fragmentation patterns.[4]

- Sample Introduction: Introduce a dilute solution of **2-Methoxybenzonitrile** in a volatile solvent (e.g., methanol or dichloromethane) via a Gas Chromatography (GC-MS) system or a direct insertion probe.
- Data Acquisition:
 - Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).
 - Scan a mass range of m/z 40-200 to detect the molecular ion and all significant fragments.
 - The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Data Visualization

The following diagrams illustrate key aspects of the spectroscopic analysis of **2-Methoxybenzonitrile**.



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Figure 2: General workflow for the spectroscopic analysis of **2-Methoxybenzonitrile**.

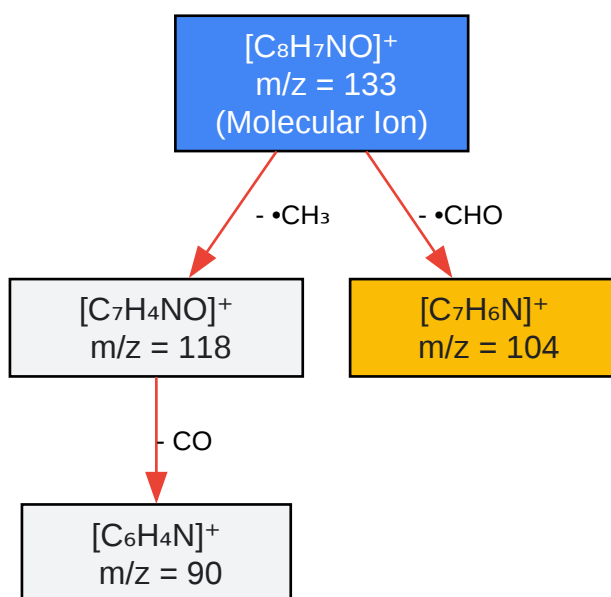
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Figure 3: Proposed mass spectrometry fragmentation pathway for **2-Methoxybenzonitrile** under EI.

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